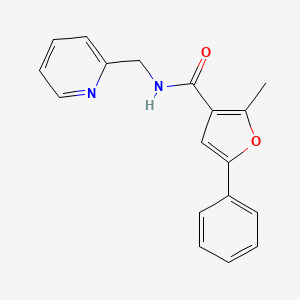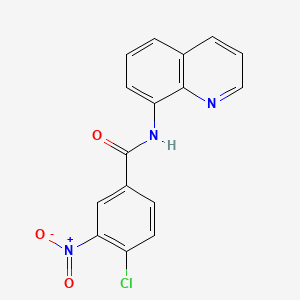![molecular formula C19H32N2O3 B5208356 2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol, also known as Buphenyl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Buphenyl is a white crystalline powder that is soluble in water and ethanol. It was first synthesized in the 1970s and has since been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol is not fully understood. However, it is believed to exert its effects by modulating various biochemical pathways in the body. This compound has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and tyrosine hydroxylase. It has also been shown to increase the expression of certain genes involved in cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the production of ATP, which is the primary source of energy for cells. This compound has also been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under a wide range of conditions, making it suitable for various experimental setups. However, this compound has some limitations, including its potential toxicity and limited solubility in certain solvents.
将来の方向性
There are several potential future directions for research on 2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a chelating agent for metal ion detection and removal. Additional research is needed to optimize its properties for this application. Finally, this compound could be used as a tool in biochemical and physiological studies to investigate various cellular pathways and mechanisms.
合成法
The synthesis of 2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol involves the reaction of 4-butoxybenzyl chloride with 2-(2-aminoethoxy)ethanol in the presence of a base catalyst. The resulting compound is then subjected to a piperazine ring opening reaction to yield this compound. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and neurological disorders. This compound has also been studied for its potential use as a chelating agent in metal ion detection and removal.
特性
IUPAC Name |
2-[2-[4-[(4-butoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-2-3-14-24-19-6-4-18(5-7-19)17-21-10-8-20(9-11-21)12-15-23-16-13-22/h4-7,22H,2-3,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQOKAXLYUMGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCN(CC2)CCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine oxalate](/img/structure/B5208274.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide](/img/structure/B5208280.png)
![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208288.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}nicotinamide](/img/structure/B5208308.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5208313.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
![5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5208332.png)

![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)
![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)
![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)


![2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)